molecular formula C15H14Cl2N2O B3014736 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one CAS No. 1022731-86-7

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one

Cat. No.: B3014736
CAS No.: 1022731-86-7
M. Wt: 309.19
InChI Key: RJFKXXLIQZIQHP-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one is a heterocyclic compound featuring a cinnolinone core fused with a partially saturated bicyclic system. The molecule is substituted at position 3 with a 2,4-dichlorophenyl group and at position 7 with a methyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and agrochemical research. Its dichlorophenyl substituent is a common pharmacophore in bioactive molecules, influencing lipophilicity and receptor binding .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-8-4-13-11(15(20)5-8)7-14(19-18-13)10-3-2-9(16)6-12(10)17/h2-3,6,8,18H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFKXXLIQZIQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-dichlorobenzaldehyde and a suitable amine, the intermediate product undergoes cyclization in the presence of a catalyst to form the desired cinnoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Dichlorophenyl-Substituted Ureas

Compounds such as 3-(2,4-dichlorophenyl)-1,1-dimethylurea (from ) share the 2,4-dichlorophenyl moiety but differ in core structure. The urea group (–N–(C=O)–N–) introduces hydrogen-bonding capacity and polarity, contrasting with the cinnolinone’s fused bicyclic system. Urea derivatives are typically herbicidal, acting as photosystem II inhibitors, while the cinnolinone’s rigid structure may favor enzyme or receptor modulation .

Isoxazole and Pyrazole Derivatives

3-(2,4-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride () shares the dichlorophenyl group but features an isoxazole ring. Isoxazoles exhibit higher aromatic stabilization and dipole moments compared to cinnolinones, influencing solubility and reactivity. Similarly, pyrazole-based cannabinoid ligands like AM251 () utilize dichlorophenyl groups for receptor binding but differ in core geometry, affecting selectivity for targets like CB1 receptors .

Tetrahydroquinolones and Benzodiazepines

Compounds such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid () highlight the role of fused heterocycles.

Functional Group Analysis

Compound Core Structure Key Substituents Functional Impact
Target Cinnolinone Cinnolinone + tetrahydro 2,4-Dichlorophenyl, 7-methyl Enhanced rigidity; moderate lipophilicity
3-(2,4-Dichlorophenyl)-1,1-dimethylurea Urea 2,4-Dichlorophenyl, dimethylurea Polar H-bond donor; herbicidal activity
AM251 (Pyrazole carboxamide) Pyrazole 2,4-Dichlorophenyl, iodophenyl, piperidin High receptor affinity (e.g., CB1 antagonism)
3-(2,4-Dichlorophenyl)-5-methylisoxazole Isoxazole 2,4-Dichlorophenyl, methyl, acid chloride Electrophilic reactivity; agrochemical use

Physicochemical Properties

  • Lipophilicity: The 2,4-dichlorophenyl group increases logP values across all analogs, favoring membrane penetration. The cinnolinone’s partially saturated system may reduce crystallinity compared to fully aromatic analogs .
  • Solubility: Urea derivatives (e.g., 3-(2,4-dichlorophenyl)-1,1-dimethylurea) exhibit higher aqueous solubility due to polar urea groups, while cinnolinones and isoxazoles are more lipophilic .
  • Stability: The cinnolinone’s fused system may enhance metabolic stability compared to labile esters (e.g., 7-chloronaphthyridine ethyl ester in ) .

Biological Activity

3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one is a synthetic compound belonging to the class of cinnoline derivatives. Its unique chemical structure has garnered attention for potential biological activities, particularly in pharmacology and medicinal chemistry. This article discusses its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14Cl2N2O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

Key Properties:

  • Molecular Weight: 299.19 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1022731-86-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neuropharmacological effects. The following sections detail these activities.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems. In particular, it has been studied for its potential as a dual reuptake inhibitor of serotonin and dopamine.

Case Study:
In a study involving animal models, administration of the compound resulted in significant increases in serotonin and dopamine levels in the brain. This effect was associated with improved mood-related behaviors in depression models.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Serotonin Transporter (SERT): The compound inhibits SERT activity, leading to increased serotonin levels.
  • Dopamine Transporter (DAT): It also inhibits DAT activity, contributing to elevated dopamine levels.
  • Cytokine Production: The inhibition of pro-inflammatory cytokines suggests a mechanism involving modulation of signaling pathways related to inflammation.

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